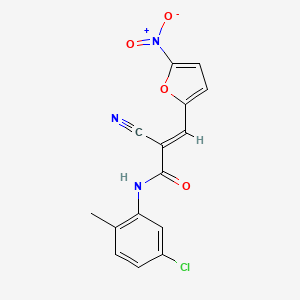
(2E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE is an organic compound known for its complex structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a combination of aromatic rings, nitrile, and nitro functional groups, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with 5-chloro-2-methylphenylamine and 5-nitro-2-furaldehyde.
Formation of Intermediate: The initial step involves the formation of an imine intermediate through a condensation reaction between the amine and aldehyde.
Cyanation: The intermediate is then subjected to cyanation using a suitable cyanating agent such as sodium cyanide or potassium cyanide under controlled conditions.
Amidation: The final step involves the formation of the amide bond, typically achieved through the reaction with an appropriate acid chloride or anhydride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves:
Batch or Continuous Flow Processes: Depending on the scale, either batch reactors or continuous flow systems may be used.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the yield and purity of the final product.
Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the compound.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C), sodium borohydride (NaBH~4~).
Substitution: Halogens (Cl~2~, Br2), nitrating agents (HNO~3~/H~2~SO~4~).
Major Products:
Oxidation Products: Nitro derivatives, nitroso compounds.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine:
Industry:
Materials Science: Used in the development of advanced materials with specific properties.
作用机制
The mechanism of action of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of biological pathways, resulting in its observed effects.
相似化合物的比较
- (E)-N~1~-(5-BROMO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE
- (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-THIENYL)-2-PROPENAMIDE
Comparison:
- Structural Differences: The presence of different halogens (e.g., bromine instead of chlorine) or heterocycles (e.g., thiophene instead of furan) can significantly alter the compound’s properties.
- Reactivity: These structural variations can affect the reactivity and stability of the compounds.
- Applications: While similar in structure, each compound may have unique applications based on its specific chemical properties.
This detailed overview provides a comprehensive understanding of (E)-N~1~-(5-CHLORO-2-METHYLPHENYL)-2-CYANO-3-(5-NITRO-2-FURYL)-2-PROPENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C15H10ClN3O4 |
|---|---|
分子量 |
331.71 g/mol |
IUPAC 名称 |
(E)-N-(5-chloro-2-methylphenyl)-2-cyano-3-(5-nitrofuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10ClN3O4/c1-9-2-3-11(16)7-13(9)18-15(20)10(8-17)6-12-4-5-14(23-12)19(21)22/h2-7H,1H3,(H,18,20)/b10-6+ |
InChI 键 |
MVYIGGSYAYXOTQ-UXBLZVDNSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=C(O2)[N+](=O)[O-])/C#N |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=C(O2)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


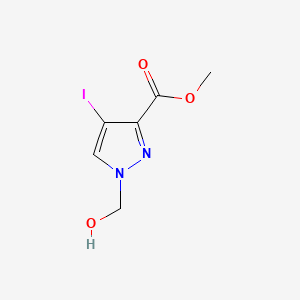
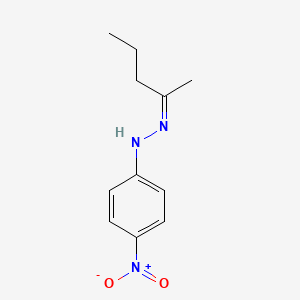
![2-(3-Bromoanilino)-N'~1~-[(Z)-1-(5-nitro-2-furyl)methylidene]acetohydrazide](/img/structure/B10901126.png)
methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901128.png)

![1-[(2-chlorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10901135.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10901141.png)
![(4Z)-4-[3,4-bis(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10901147.png)
![4-[(5-Nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B10901156.png)
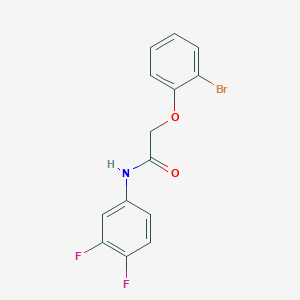
![(2E,5E)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10901175.png)
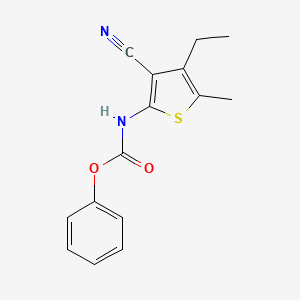
![5-(3-{(1E)-3-[(3-bromophenyl)amino]-2-cyano-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-2-chlorobenzoic acid](/img/structure/B10901195.png)
![3-[(4-{(E)-[1-(4-ethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10901203.png)
